N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a dibenzo[b,d]furan moiety linked to a 4-methoxyphenoxy group through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the dibenzo[b,d]furan core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-methoxyphenoxy group: This step often involves nucleophilic substitution reactions where a suitable leaving group is replaced by the 4-methoxyphenoxy moiety.
Acetamide formation: The final step involves the formation of the acetamide linkage, typically through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(dibenzo[b,d]furan-3-yl)acetamide: This compound lacks the 4-methoxyphenoxy group, which may affect its chemical and biological properties.
N-(dibenzo[b,d]thiophene-3-yl)-2-(4-methoxyphenoxy)acetamide: The sulfur atom in the thiophene ring can introduce different electronic and steric effects compared to the oxygen atom in the furan ring.
Uniqueness
N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both the dibenzo[b,d]furan and 4-methoxyphenoxy moieties. This combination can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-dibenzofuran-3-yl-2-(4-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-24-15-7-9-16(10-8-15)25-13-21(23)22-14-6-11-18-17-4-2-3-5-19(17)26-20(18)12-14/h2-12H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXLCAKTXFYVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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